REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH3:12][CH:13]1OC(C)OC(C)O1.O.[C:22](OC(=O)C)(=O)[CH3:23]>I.[PH2](O)=O>[CH3:1][C:2]1[NH:3][C:4]([CH2:22][CH3:23])=[C:5]([CH2:12][CH3:13])[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]
|
Name
|
|
Quantity
|
612 mg
|
Type
|
reactant
|
Smiles
|
CC=1NC=CC1C(=O)OCC
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
CC1OC(OC(O1)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropped in
|
Type
|
CUSTOM
|
Details
|
For analysis, the pale yellow micro crystals which separated (0.45 g, 53%, m.p. 104°-106°)
|
Type
|
CUSTOM
|
Details
|
were recrystallized from aqueous ethanol
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C1C(=O)OCC)CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |